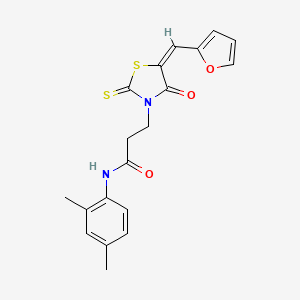
(E)-N-(2,4-dimethylphenyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(2,4-dimethylphenyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide is a useful research compound. Its molecular formula is C19H18N2O3S2 and its molecular weight is 386.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(E)-N-(2,4-dimethylphenyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article details the structural characteristics, biological activities, and relevant research findings associated with this compound.
Structural Characteristics
The compound features several notable structural components:
- Thiazolidinone Ring : Known for diverse pharmacological properties, this ring structure is associated with various bioactive compounds.
- Furan Moiety : Enhances reactivity and interaction with biological targets, potentially increasing the compound's efficacy.
- Dimethylphenyl Group : Suggests lipophilicity, which may influence bioavailability and cellular interactions.
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. The thiazolidinone and furan moieties are particularly noted for their antibacterial and antifungal properties. For example:
| Compound | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5a | S. aureus | 8.34 ± 0.55 µM |
| 5g | E. coli | 8.65 ± 0.57 µM |
| 5p | P. aeruginosa | 8.97 ± 0.12 µM |
These results suggest that similar compounds can serve as effective agents against a range of bacterial strains, with MIC values comparable to established antibiotics like ciprofloxacin .
Cytotoxicity Evaluation
The hemolytic activity of synthesized derivatives has been evaluated to assess cytotoxicity. The results indicate low toxicity levels, which is crucial for the development of new therapeutic agents:
| Compound | Hemolysis (%) |
|---|---|
| 5a | 15.48 |
| 5g | 8.03 |
| 5p | 4.35 |
These findings imply that while the compounds exhibit potent antimicrobial effects, they also maintain a favorable safety profile .
Case Studies and Research Findings
- Antimicrobial Activity : A study synthesized various derivatives of thiazolidinone and assessed their antibacterial properties against common pathogens such as Staphylococcus aureus and Escherichia coli. The synthesized compounds demonstrated significant activity, indicating potential for further development as antimicrobial agents .
- Mechanistic Insights : Research has explored the mechanism of action of thiazolidinone derivatives, suggesting that they may inhibit bacterial cell wall synthesis or protein synthesis pathways, contributing to their antibacterial effects.
- Potential Anticancer Activity : Preliminary studies have suggested that compounds similar to this compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines through various pathways including oxidative stress mechanisms .
Propiedades
IUPAC Name |
N-(2,4-dimethylphenyl)-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S2/c1-12-5-6-15(13(2)10-12)20-17(22)7-8-21-18(23)16(26-19(21)25)11-14-4-3-9-24-14/h3-6,9-11H,7-8H2,1-2H3,(H,20,22)/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBTXRLPOISELP-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCN2C(=O)C(=CC3=CC=CO3)SC2=S)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)CCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













